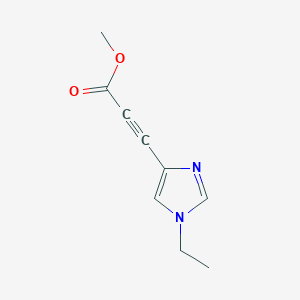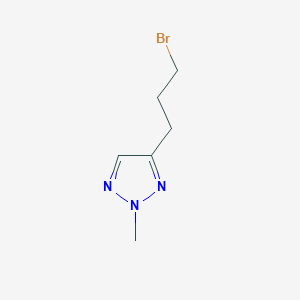![molecular formula C10H18N2O B13199397 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one](/img/structure/B13199397.png)
1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one typically involves the use of a 2,6-diazaspiro[3.4]octane building block . The synthetic route may include the following steps:
Formation of the spirocyclic core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of the 2-methylpropan-1-one moiety through various chemical reactions, such as alkylation or acylation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-{2,6-Diazaspiro[3
Mechanism of Action
The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to act as sigma-1 receptor antagonists, enhancing the antinociceptive effect of morphine and rescuing morphine tolerance . This suggests that the compound may modulate pain pathways and opioid receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,6-Diazaspiro[3.4]octan-7-one: A related compound with similar structural features and biological activities.
1,6-Diazaspiro[3.4]octan-2-one:
Uniqueness
1-{2,6-Diazaspiro[3.4]octan-2-yl}-2-methylpropan-1-one is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties. Its ability to act as a sigma-1 receptor antagonist sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(2,7-diazaspiro[3.4]octan-2-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H18N2O/c1-8(2)9(13)12-6-10(7-12)3-4-11-5-10/h8,11H,3-7H2,1-2H3 |
InChI Key |
HJDJMHICFAOEJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CC2(C1)CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


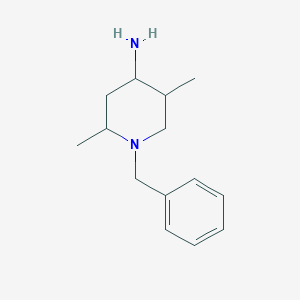
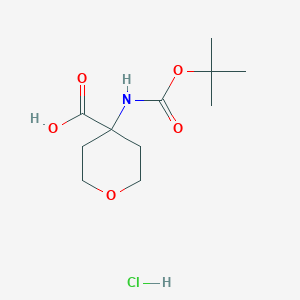


![2-amino-1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}ethan-1-one](/img/structure/B13199363.png)


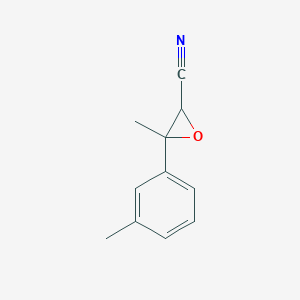
![2-[(3,5-Dichlorophenyl)sulfanyl]acetaldehyde](/img/structure/B13199398.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)

